1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione
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Description
The compound “1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione” is a non-polymer with a molecular weight of 325.387 . It has a molecular formula of C13H19N5O3S . The compound is also known as 1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)-7~{H}-purine-2,6-dione .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The InChI string for this compound is InChI=1S/C13H19N5O3S/c1-16-10-9 (11 (19)17 (2)13 (16)20)14-12 (15-10)22-8-5-18-3-6-21-7-4-18/h3-8H2,1-2H3, (H,14,15) .Scientific Research Applications
Molecular Structure and Chemistry
The title compound exhibits typical purine fused-ring system geometry, where the six-membered ring is almost planar, and the morpholine ring adopts a chair conformation. This structure is stabilized by a network of intermolecular hydrogen bonds, indicating potential for chemical modification and interaction with biological targets. The compound's ability to form stable molecular conformations suggests its utility in the development of more complex chemical entities (Karczmarzyk, Pawłowski, 1997).
Heterocyclic Chemistry Applications
The reactivity of similar compounds with ammonia or primary amines highlights their potential in synthesizing 4-amino derivatives of pyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones, pointing towards their application in creating novel heterocyclic compounds with potential pharmacological activities (Gulevskaya, Besedin, Pozharskii, 1999).
Synthesis of Novel Compounds
The synthesis of 5-trifluoromethoxy-1H-indole-2,3-dione derivatives, including morpholinomethyl variants, showcases the compound's utility in generating new molecular entities with defined crystal structures and potential biological activities. Such applications extend to the development of drugs, sensors, and materials science (Kaynak, Özbey, Karalı, 2013).
Properties
IUPAC Name |
1,3-dimethyl-8-(2-morpholin-4-ylethylamino)-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O3/c1-17-10-9(11(20)18(2)13(17)21)15-12(16-10)14-3-4-19-5-7-22-8-6-19/h3-8H2,1-2H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAASUQZVWLHLKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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